5,8-diéthyl-7-hydroxyiminododécan-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

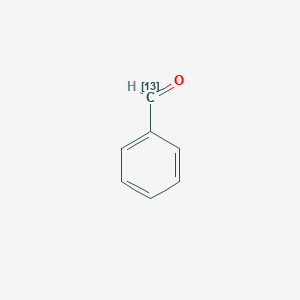

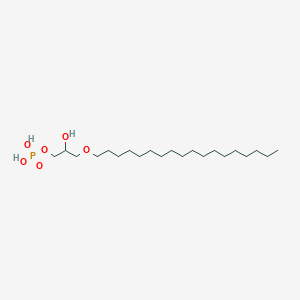

5,8-Diethyl-7-hydroxydodecan-6-one oxime, also known as DEHDO, is an organic compound used in various scientific research applications. It is a crystalline solid with a melting point of 85-86°C and a boiling point of 200°C. DEHDO is a versatile compound that can be used in a variety of research applications, including organic synthesis, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Extraction et récupération des métaux

Ce composé est utilisé comme un extraitant cationique dans la séparation et la récupération des métaux . Il est particulièrement efficace dans l'extraction de l'indium et du gallium à partir de solutions de lixiviation synthétiques de résidus de raffinage du zinc . Le groupe oxime se lie aux ions métalliques, ce qui facilite leur élimination des mélanges complexes.

Mécanisme D'action

Safety and Hazards

When handling 5,8-Diethyl-7-hydroxydodecan-6-one oxime, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided and non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 5,8-Diethyl-7-hydroxydodecan-6-one oxime can be achieved through a three-step reaction pathway involving the conversion of 5,8-Diethyl-7-hydroxydodecan-6-one to its corresponding oxime.", "Starting Materials": [ "5,8-Diethyl-7-hydroxydodecan-6-one", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 5,8-Diethyl-7-hydroxydodecan-6-one in ethanol and add hydroxylamine hydrochloride. Heat the mixture to reflux for 2 hours.", "Step 2: Cool the reaction mixture and adjust the pH to 8-9 using sodium hydroxide.", "Step 3: Extract the oxime product with ethyl acetate and dry over anhydrous sodium sulfate. Purify the product by recrystallization from ethanol." ] } | |

Numéro CAS |

6873-77-4 |

Formule moléculaire |

C16H33NO2 |

Poids moléculaire |

271.44 g/mol |

Nom IUPAC |

(7E)-5,8-diethyl-7-hydroxyiminododecan-6-ol |

InChI |

InChI=1S/C16H33NO2/c1-5-9-11-13(7-3)15(17-19)16(18)14(8-4)12-10-6-2/h13-14,16,18-19H,5-12H2,1-4H3/b17-15+ |

Clé InChI |

SLCANKHLTWZHRV-BMRADRMJSA-N |

SMILES isomérique |

CCCCC(CC)C(/C(=N/O)/C(CC)CCCC)O |

SMILES |

CCCCC(CC)C(C(=NO)C(CC)CCCC)O |

SMILES canonique |

CCCCC(CC)C(C(=NO)C(CC)CCCC)O |

Autres numéros CAS |

6873-77-4 |

Description physique |

Liquid |

Synonymes |

5,8-Diethyl-7-hydroxy-6-dodecanonoxime; 5,8-Diethyl-7-hydroxydodecan-6-oxime; 5,8-Diethyl-7-hydroxydodecane-6-oxime; LIX 63 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does LIX 63 interact with metal ions and what factors influence its extraction efficiency?

A1: LIX 63 extracts metal ions through a chelation mechanism. The oxygen atom of the hydroxyl group and the nitrogen atom of the oxime group coordinate to the metal ion, forming a stable complex. [, ] Solvent effects play a significant role in LIX 63's extraction efficiency. The distribution constant (KDR) of LIX 63 between the organic and aqueous phases increases with solvent polarity. [] For instance, chloroform exhibits a higher KDR than n-heptane. This difference arises from the solvent's ability to stabilize the metal-LIX 63 complex. Additionally, factors like pH, metal ion concentration, and the presence of other competing ions can influence the extraction process.

Q2: Can you elaborate on the kinetics of uranium extraction using LIX 63 and how it is affected by the solvent?

A2: The extraction of uranium (VI) by LIX 63 (HR) follows a well-defined kinetic mechanism. [] The reaction is first-order with respect to uranium concentration and second-order with respect to LIX 63 concentration. Conversely, it demonstrates an inverse first-order dependence on hydrogen ion concentration. The rate-determining step is thought to be the reaction of the UO2R+ intermediate with a second LIX 63 molecule in the aqueous phase to form the final UO2R2 complex. Interestingly, the apparent rate constant shows an inverse relationship with the square of the KDR value. This finding supports the proposed mechanism, suggesting that solvents with higher KDR values, and thus a greater affinity for LIX 63, lead to lower concentrations of the reactive species in the aqueous phase, ultimately slowing down the extraction rate.

Q3: How selective is LIX 63 for different metal ions and what are the implications for separation processes?

A3: While LIX 63 effectively extracts uranium, its selectivity is crucial for separating target metals from complex mixtures. Research indicates that LIX 63 can separate molybdenum(VI) from tungsten(VI) under specific conditions. [] At a pH around 1, molybdenum(VI) is preferentially extracted with a high separation factor. This selectivity stems from the difference in extraction rates between the two metals. Additionally, LIX 63 can separate molybdenum(VI) from other metal ions like Fe(III), Co(II), Ni(II), Zn(II), and Cu(II), further highlighting its potential in metal separation and purification processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)

![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)